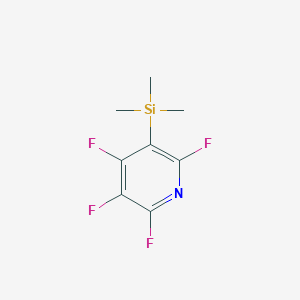
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is a fluorinated pyridine derivative with the molecular formula C8H9F4NSi. This compound is characterized by the presence of four fluorine atoms and a trimethylsilyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine typically involves the reaction of a fluorinated pyridine derivative with a trimethylsilyl reagent. One common method is the reaction of 2,3,4,6-tetrafluoropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or DMSO at elevated temperatures.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .
科学的研究の応用
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and pharmaceuticals.
Biology: Fluorinated pyridine derivatives are often used in the design of enzyme inhibitors and other biologically active molecules.
Medicine: The compound’s derivatives can be explored for potential therapeutic applications, including as antiviral or anticancer agents.
作用機序
The mechanism by which 2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine exerts its effects depends on the specific reaction or application. In substitution reactions, the electron-withdrawing fluorine atoms activate the pyridine ring towards nucleophilic attack. In coupling reactions, the trimethylsilyl group can stabilize reactive intermediates, facilitating the formation of carbon-carbon bonds .
類似化合物との比較
Similar Compounds
2,3,4,6-Tetrafluoropyridine: Lacks the trimethylsilyl group, making it less reactive in certain substitution and coupling reactions.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated aromatic compound with different reactivity and applications.
Uniqueness
2,3,4,6-Tetrafluoro-5-(trimethylsilyl)pyridine is unique due to the presence of both fluorine atoms and a trimethylsilyl group. This combination enhances its reactivity and makes it a versatile building block for various chemical transformations .
特性
CAS番号 |
259675-77-9 |
|---|---|
分子式 |
C8H9F4NSi |
分子量 |
223.24 g/mol |
IUPAC名 |
trimethyl-(2,4,5,6-tetrafluoropyridin-3-yl)silane |
InChI |
InChI=1S/C8H9F4NSi/c1-14(2,3)6-4(9)5(10)7(11)13-8(6)12/h1-3H3 |
InChIキー |
YAUDDVSQCCNUCB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(N=C(C(=C1F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


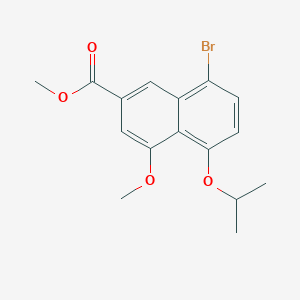

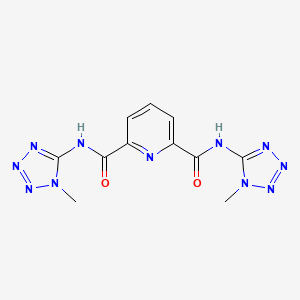
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)

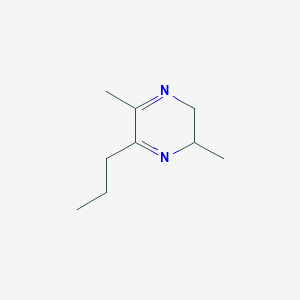
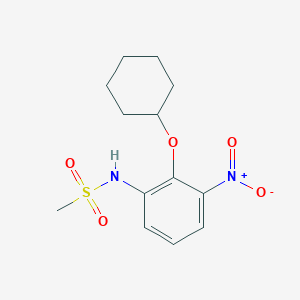
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)
